molecular formula C17H15ClN2O3S3 B3410985 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 899967-89-6

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Cat. No. B3410985
CAS RN: 899967-89-6
M. Wt: 427 g/mol
InChI Key: FHXGQDROGPUNFD-UHFFFAOYSA-N
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Description

The compound “5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine” is somewhat similar to the one you’re asking about . It’s a chemical with the molecular formula C7H4BrClN2S2 and a molecular weight of 295.61 .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound “5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine” has a complex structure with multiple rings .


Physical And Chemical Properties Analysis

The compound “5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine” has a predicted boiling point of 424.9±40.0 °C and a predicted density of 1.879±0.06 g/cm3 .

Biochemical Analysis

Biochemical Properties

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These interactions are essential for its potential anti-inflammatory properties. Additionally, N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes.

Cellular Effects

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in inflammation and immune responses, such as the nuclear factor-kappa B (NF-κB) pathway . By affecting these pathways, N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide can alter the expression of genes involved in inflammatory responses and cellular metabolism, leading to changes in cell function.

Molecular Mechanism

The molecular mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it inhibits the activity of COX-2 and 5-LOX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and changes in gene expression.

Dosage Effects in Animal Models

The effects of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide vary with different dosages in animal models. At lower doses, this compound can effectively inhibit inflammatory pathways without causing significant adverse effects . At higher doses, it may lead to toxic effects, such as liver damage or gastrointestinal disturbances. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its effects but may increase toxicity.

Metabolic Pathways

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of arachidonic acid, leading to the inhibition of pro-inflammatory mediators . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, by inhibiting COX-2 and 5-LOX, N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide reduces the production of prostaglandins and leukotrienes, which are important mediators of inflammation.

Transport and Distribution

Within cells and tissues, N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments and tissues, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins, which can affect its accumulation in certain tissues.

Subcellular Localization

The subcellular localization of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in inflammatory pathways and cellular metabolism. The localization of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide can influence its efficacy and specificity in modulating cellular processes.

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S3/c1-10(2)26(22,23)12-5-3-4-11(8-12)16(21)20-17-19-13(9-24-17)14-6-7-15(18)25-14/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXGQDROGPUNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
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N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
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N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
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N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
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N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
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N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

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